Physicochemical properties of [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid
Physicochemical properties of [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid
An In-depth Technical Guide to the Physicochemical Properties of [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid
Introduction
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock of its pharmaceutical potential, governing its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth technical analysis of [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid, a compound of interest for its potential as a structural motif in medicinal chemistry.
Given the limited availability of public experimental data for this specific molecule, this document serves a dual purpose: first, to present a robust predictive analysis of its core physicochemical properties based on established principles and data from analogous structures; and second, to provide detailed, field-proven experimental protocols for the empirical determination of these critical parameters. This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize this compound.
Chemical Identity and Core Descriptors
The precise identification of a molecule is the first step in its characterization. [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid is a derivative of piperidine, featuring a cyclopropylcarbonyl group on the nitrogen atom and an acetic acid moiety at the 4-position. These features—a carboxylic acid for tunable solubility and hydrogen bonding, a rigid cyclopropyl group, and a piperidine scaffold—make it a versatile building block.
The structural difference between this molecule and its isomer, 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid, is the presence of a methylene (-CH2-) linker between the piperidine ring and the carboxylic acid group. This seemingly minor change has a significant impact on its spatial arrangement, flexibility, and physicochemical properties.
Table 1: Chemical Identity and Computed Properties
| Property | Value | Source / Method |
| IUPAC Name | [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid | --- |
| CAS Number | 876866-50-1 | [1] |
| Molecular Formula | C₁₁H₁₇NO₃ | Calculated |
| Molecular Weight | 211.26 g/mol | Calculated |
| Chemical Structure | [1] | |
| Computed XLogP3 | 0.2 | PubChem (for isomer)[1] |
| Topological Polar Surface Area | 57.6 Ų | PubChem (for isomer)[1] |
| Hydrogen Bond Donors | 1 (from -COOH) | PubChem (for isomer)[1] |
| Hydrogen Bond Acceptors | 3 (from C=O and -OH) | PubChem (for isomer)[1] |
Note: Some computed values are for the closely related isomer 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid and serve as a valuable baseline for predictive analysis.
Critical Physicochemical Parameters: A Predictive Analysis
A molecule's behavior in a biological system is dictated by its fundamental properties. Here, we provide an expert analysis of the anticipated characteristics of [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid.
Acidity (pKa) and Ionization State
The pKa, or acid dissociation constant, is a critical parameter as it determines the charge state of a molecule at a given pH. This, in turn, profoundly influences solubility, membrane permeability, and receptor binding.
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Carboxylic Acid Group (-COOH): This is the primary acidic center. Aliphatic carboxylic acids typically exhibit a pKa in the range of 4.0 to 5.0.[2] Therefore, it is predicted that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated and exist as a negatively charged carboxylate (-COO⁻).
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Piperidine Nitrogen: The nitrogen atom in the piperidine ring is part of an amide linkage (an N-acyl piperidine). This significantly reduces its basicity compared to a typical secondary amine (like piperidine itself, with a conjugate acid pKa of ~11.2)[3]. The lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it effectively non-basic under physiological conditions.
Solubility Profile
Solubility is a gatekeeper for bioavailability. Poor aqueous solubility can terminate the development of an otherwise promising drug candidate.
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Aqueous Solubility: The molecule possesses both a hydrophilic, ionizable carboxylic acid group and a lipophilic piperidine/cyclopropyl core. This amphipathic nature predicts a strong pH-dependence on its aqueous solubility.
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At low pH (e.g., pH < 3): The carboxylic acid will be protonated (-COOH) and uncharged. The molecule's overall polarity will be lower, leading to poor aqueous solubility .
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At neutral to high pH (e.g., pH > 6): The carboxylic acid will be deprotonated (-COO⁻), forming a highly polar carboxylate salt. This will dramatically increase its aqueous solubility .
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Organic Solubility: The significant non-polar character suggests good solubility in a range of organic solvents. High solubility is anticipated in polar aprotic solvents like DMSO and DMF, as well as in lower alcohols such as methanol and ethanol, which can engage in hydrogen bonding.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is quantified by the partition coefficient (LogP). It is a key determinant of membrane permeability and ADME properties.
The XLogP3 value for the isomer is 0.2[1]. The addition of a methylene linker in [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid will increase the non-polar surface area, suggesting its LogP value will be slightly higher. However, this value represents the neutral form of the molecule. The distribution coefficient (LogD) is a more physiologically relevant measure, as it accounts for the pH-dependent ionization. At physiological pH (7.4), where the molecule is ionized, its LogD value will be significantly lower (more hydrophilic) than its LogP value.
Standardized Protocols for Experimental Characterization
The following protocols are provided as self-validating systems for the precise, empirical determination of the key physicochemical properties. The causality behind each step is explained to ensure experimental integrity.
Protocol: Determination of pKa by Potentiometric Titration
This method determines the pKa by monitoring the pH of a solution of the compound as a strong base is added incrementally. The pKa corresponds to the pH at which the compound is 50% ionized.
Step-by-Step Methodology:
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Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent (e.g., methanol) if initial solubility is low.
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Acidification: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to ensure the starting pH is at least 2 units below the expected pKa (i.e., starting pH ~2.0). This ensures the analyte is fully protonated.
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Titration: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer. Begin adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) via a burette.
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Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the half-equivalence point—the point on the curve where half of the acid has been neutralized. This point corresponds to the steepest part of the titration curve's first derivative.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility. It relies on achieving equilibrium between the dissolved and undissolved compound at a constant temperature.
Step-by-Step Methodology:
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System Preparation: Prepare a series of buffered solutions at various relevant pH values (e.g., 2.0, 5.0, 7.4).
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Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
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Equilibration: Seal the vials and place them in a shaker or rotator in a constant temperature incubator (e.g., 25°C or 37°C) for 24-48 hours. This duration is necessary to ensure thermodynamic equilibrium is reached.
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Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed.
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Sampling & Analysis: Carefully extract an aliquot from the clear supernatant. Dilute the sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Caption: Workflow for solubility determination via the shake-flask method.
Protocol: Determination of LogP (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between n-octanol and water, representing its lipophilicity.
Step-by-Step Methodology:
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Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 buffer for several hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the actual experiment.
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Compound Addition: Prepare a stock solution of the compound in one of the phases (typically the one it is more soluble in). Add a small volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and buffer. The final concentration should be analytically tractable.
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Equilibration: Seal the vial and shake gently for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
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Quantification: Carefully sample each layer and determine the compound's concentration in both the n-octanol (C_oct) and aqueous (C_aq) phases using an appropriate analytical method (e.g., HPLC-UV).
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Calculation: Calculate LogP using the formula: LogP = log₁₀(C_oct / C_aq).
Caption: Workflow for LogP determination via the shake-flask method.
Conclusion
[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid is an amphipathic molecule predicted to behave as a monoprotic acid with strongly pH-dependent aqueous solubility. Its lipophilicity is expected to be moderate, suggesting a potential for good membrane permeability in its neutral state. While predictive analysis provides a crucial starting point, the true characterization of this molecule for any application in drug discovery or chemical biology hinges upon rigorous experimental verification. The protocols detailed in this guide provide a validated framework for obtaining the precise, high-quality data necessary to advance its scientific evaluation.
References
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